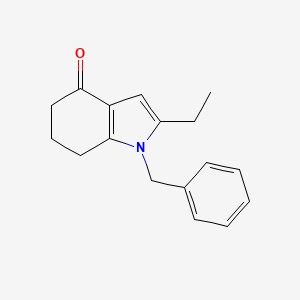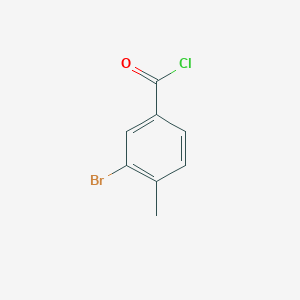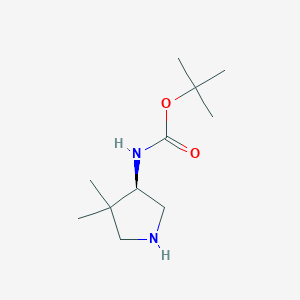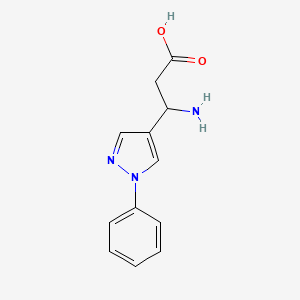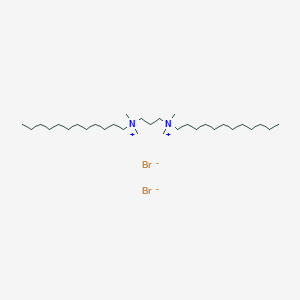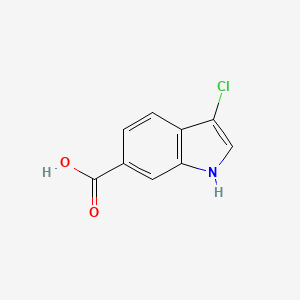
3-(2-Phenylcyclopropyl)phenol
Übersicht
Beschreibung
3-(2-Phenylcyclopropyl)phenol (3-PCP-Phenol) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclopropyl-containing phenol derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(2-Phenylcyclopropyl)phenol involves its interaction with the NMDA receptor. Specifically, it binds to the receptor's ion channel and inhibits its activity. This results in a decrease in the influx of calcium ions into the cell, which can have downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on the NMDA receptor, it has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. It has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects make it a potentially valuable tool for studying a range of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Phenylcyclopropyl)phenol in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of the receptor in isolation, without interference from other neurotransmitter systems. Additionally, its relatively straightforward synthesis method and well-established purification protocols make it a convenient tool for researchers. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2-Phenylcyclopropyl)phenol. One area of interest is its potential as a therapeutic agent for neurological disorders. Its ability to selectively modulate the activity of the NMDA receptor makes it a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems and its potential as a tool for studying a range of biological processes.
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylcyclopropyl)phenol has been studied for a variety of potential scientific research applications. One area of interest is its potential as a tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and has been implicated in a range of neurological disorders. This compound has been shown to selectively inhibit the activity of the NMDA receptor, making it a valuable tool for studying the receptor's function.
Eigenschaften
IUPAC Name |
3-(2-phenylcyclopropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-13-8-4-7-12(9-13)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-16H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCWDUBVFEJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)

